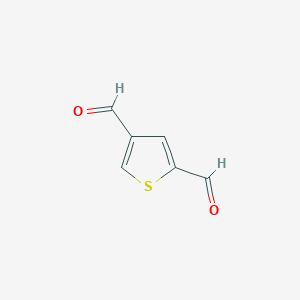

4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of various derivatives of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves multiple steps, starting with the preparation of the basic nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with different aldehydes to form Schiff bases . Another method includes heating thiocarbohydrazide with dimethoxy benzoic acid and subsequent treatment with substituted benzaldehydes . These methods confirm the versatility of the triazole scaffold in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by spectroscopic methods such as IR, Mass, 1H NMR, and elemental analysis . Single crystal X-ray diffraction provides detailed information about the crystal structure, including bond lengths and angles, which are crucial for understanding the compound's three-dimensional conformation . The triazole ring is a common feature in these compounds, which can be further modified at various positions to yield derivatives with different physical and chemical properties.

Chemical Reactions Analysis

The triazole derivatives synthesized from 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including condensation to form Schiff bases and reactions with aldehydes to yield different substituted products . These reactions are essential for creating a diverse library of compounds for biological screening and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The compounds are generally crystalline substances, odorless, and insoluble in water but soluble in organic solvents . The melting points and solubility of these compounds can be determined using standard pharmacopeial methods, which are important for their formulation and application in biological systems . The presence of substituents like chlorophenyl groups can lead to intermolecular interactions that stabilize the molecules in the crystal lattice .

Antifungal and Biological Activity

The antifungal activity of these compounds has been evaluated against Candida albicans, with some derivatives showing promising activity at micromolar concentrations . The structure-activity relationship analysis indicates that certain substituents, such as chloride and hydroxy phenyl, enhance antifungal activity . In silico pharmacokinetic predictions suggest that these compounds obey Lipinski's rule of five, indicating good drug-like properties, and are free of toxicity and metabolically stable . Additionally, some derivatives have been theoretically predicted to act as potential inhibitors of enzymes like cyclin-dependent kinase 5, which could guide the synthesis of new compounds with biological activity .

科学研究应用

合成和抗炎应用已合成4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇及其衍生物,并显示出抗炎活性。合成涉及使用酰氯对5-烷基硫基-3-(3,4-二甲氧基苯基)-4H-1,2,4-三唑进行酰化,得到表现出显著抗炎特性的化合物(Labanauskas et al., 2001)。

抗微生物应用已合成4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的几种衍生物,并研究了它们的抗微生物活性。这些化合物显示出对细菌和真菌生长的显著抑制作用,突显了它们作为抗微生物剂的潜力(Purohit et al., 2011)。

杀真菌应用已合成4-氨基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的衍生物,并对其杀真菌活性进行了测试。初步测试表明,某些吡唑基取代的衍生物表现出杀真菌特性,为新杀真菌剂的开发提供了潜在途径(El-Telbani et al., 2007)。

抗肿瘤应用研究表明,某些1,2,4-三唑衍生物表现出抗肿瘤特性。这些衍生物通过各种化学修饰合成,并已被研究其作为生物活性化合物对抗肿瘤的潜力(Ovsepyan et al., 2018)。

安全和危害

作用机制

Target of Action

The primary target of 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is the human prostaglandin reductase (PTGR2) . PTGR2 plays a crucial role in the prostaglandin biosynthesis pathway, which is involved in various physiological processes such as inflammation, fever, and pain sensation .

Mode of Action

The compound interacts with PTGR2 through noncovalent interactions . The docking pose of the compound with PTGR2 provides insights into its plausible inhibitory action . By inhibiting PTGR2, the compound can potentially modulate the prostaglandin biosynthesis pathway .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway by inhibiting PTGR2 . Prostaglandins are lipid mediators derived from arachidonic acid and play a variety of important roles throughout the body, including within the central nervous system (CNS), cardiovascular, endocrine, immune, and genitourinary systems .

Result of Action

Given its interaction with ptgr2, it is plausible that the compound could modulate the levels of prostaglandins in the body, potentially affecting processes such as inflammation, fever, and pain sensation .

属性

IUPAC Name |

4-amino-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDXESRWIPPBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357592 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

125866-62-8 | |

| Record name | 4-Amino-5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)